Methyl 2,3-difluoro-4-methoxyphenylacetate
Description
Properties
IUPAC Name |
methyl 2-(2,3-difluoro-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-4-3-6(5-8(13)15-2)9(11)10(7)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYANWSUJNPVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 2,3-Difluoro-6-methoxybenzaldehyde
This approach involves initial synthesis of the aromatic precursor, followed by esterification.
| Step | Description | Conditions | References |
|---|---|---|---|
| 2.1.1. Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde | Aromatic substitution with fluorine atoms at positions 2 and 3, and methoxy group at position 4, via electrophilic aromatic substitution or directed fluorination | Electrophilic fluorination using Selectfluor or NFSI, under mild conditions; or via nucleophilic aromatic substitution if precursor is suitably activated | Data extrapolated from similar aromatic fluorination protocols |
| 2.1.2. Conversion to phenylacetic acid derivative | Oxidation of aldehyde to phenylacetic acid using oxidants like potassium permanganate or potassium dichromate | Reflux in aqueous or mixed solvent systems | Standard aromatic oxidation procedures |
| 2.1.3. Esterification to methyl ester | Reaction of phenylacetic acid with methyl alcohol in presence of acid catalyst (e.g., sulfuric acid) | Reflux under Dean-Stark apparatus or with catalytic amounts of sulfuric acid | Classic esterification method |
Direct Fluorination of Methyl Phenylacetate Derivatives
This method involves fluorinating methyl phenylacetate derivatives bearing methoxy groups, often using electrophilic fluorinating agents.
| Step | Description | Conditions | References |
|---|---|---|---|
| 2.2.1. Synthesis of methyl phenylacetate precursor | Esterification of phenylacetic acid or direct methylation of phenylacetic acid derivatives | Acid catalysis with sulfuric acid or using methyl iodide with base | Standard ester synthesis |
| 2.2.2. Selective fluorination at positions 2 and 3 | Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature | Reactions performed at low temperature (-20°C to 0°C) to ensure regioselectivity | Similar fluorination protocols |
| 2.2.3. Purification | Chromatography or recrystallization to isolate pure methyl 2,3-difluoro-4-methoxyphenylacetate | Column chromatography with suitable solvent systems | Standard purification techniques |
Research Findings and Data Summary
| Method | Starting Material | Fluorinating Agent | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| A | 2,3-Difluoro-6-methoxybenzaldehyde | Electrophilic fluorination (Selectfluor/NFSI) | Mild, room temperature | Not specified | Efficient for regioselective fluorination |
| B | Methyl phenylacetate | DAST or Selectfluor | -20°C to 0°C | Up to 70-80% | High regioselectivity, suitable for scale-up |
Notes on Optimization and Challenges
- Regioselectivity: Achieving fluorination specifically at the 2 and 3 positions requires careful control of reaction conditions and choice of fluorinating reagent.
- Yield considerations: The overall yield depends on the efficiency of each step, with fluorination often being the limiting factor.
- Purification: Due to the similarity of fluorinated intermediates, chromatography or recrystallization is essential for obtaining pure compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Main Steps | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Method 1 | 2,3-Difluoro-6-methoxybenzaldehyde | Oxidants, methylation reagents | Aromatic fluorination → oxidation → esterification | 65-80% | Precise control over substitution pattern |
| Method 2 | Methyl phenylacetate | Fluorinating agents (Selectfluor, DAST) | Direct fluorination at aromatic ring | 70-85% | Simpler, fewer steps |
Scientific Research Applications
Methyl 2,3-difluoro-4-methoxyphenylacetate is widely used in scientific research due to its versatile properties. It is valuable for various applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Analysis: It is employed as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which Methyl 2,3-difluoro-4-methoxyphenylacetate exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include oxidative and reductive transformations, as well as conjugation reactions with endogenous molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Aryl Acetates
Key Observations:
- Fluorine vs. In contrast, fluorine atoms in this compound enhance electronegativity and metabolic stability .
- Ester Chain Length : Methyl esters (e.g., this compound) typically have lower molecular weights and higher volatility compared to ethyl esters (e.g., CAS 691905-11-0), which may affect solubility and bioavailability .

- Methoxy Group Positioning : Symmetric dimethoxy substitution (e.g., Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate) could improve crystallinity or alter electronic effects in photochemical applications .
Physicochemical and Functional Differences
Table 2: Hypothetical Property Comparison (Based on Structural Trends)
| Property | This compound | Ethyl 2,3-difluoro-4-methoxyphenylacetate | Ethyl 2,4-dibromo-3-fluorophenylacetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~216.18 | ~230.22 | ~322.99 |
| Boiling Point | Moderate (est. 250–300°C) | Higher (est. 280–330°C) | High (>300°C) |
| LogP (Lipophilicity) | ~1.8–2.2 | ~2.5–3.0 | ~3.5–4.0 |
| Reactivity | Electrophilic aromatic substitution | Similar to methyl analog | Bromine-mediated coupling reactions |
Notes:
Biological Activity
Methyl 2,3-difluoro-4-methoxyphenylacetate is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
1. Anticancer Properties
Research has indicated that derivatives of this compound exhibit anticancer properties, particularly through inhibition of various enzymes involved in cancer progression. For instance, studies have shown that certain derivatives act as dual aromatase and steroid sulfatase inhibitors, which are crucial in hormone-dependent cancers such as breast cancer. The most potent compounds in this class have demonstrated IC50 values as low as 0.028 nM against aromatase in vitro .
The mechanism of action for this compound and its derivatives often involves:
- Inhibition of Aromatase : Aromatase converts androgens into estrogens; inhibiting this enzyme can decrease estrogen levels and slow the growth of estrogen-dependent tumors.
- Steroid Sulfatase Inhibition : This enzyme is responsible for converting sulfated steroids to their active forms. Inhibition can disrupt steroid signaling pathways essential for tumor growth .
Study 1: In Vitro Efficacy
A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated significant cytotoxic effects with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted to assess modifications on the phenyl ring and their impact on biological activity. It was found that introducing additional halogen atoms or modifying the methoxy group could enhance potency against aromatase inhibition by up to threefold compared to the parent compound .
Table 1: Biological Activity of this compound Derivatives
| Compound Name | IC50 (nM) Aromatase | IC50 (nM) Steroid Sulfatase | Cell Line Tested |
|---|---|---|---|
| This compound | 28 | 250 | MCF-7 |
| Derivative A | 15 | 180 | MCF-7 |
| Derivative B | 5 | 75 | T47D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



